2-Phenylpyridine 1-oxide

Analytical Chemistry Quality Control Procurement Specification

2-Phenylpyridine 1-oxide is a critical ligand precursor for cyclometalated Ir(III) complexes used in high-efficiency PhOLEDs, achieving external quantum efficiencies of 21–27% with precise color tuning. It also serves as a benchmark substrate for directed C–H activation, enabling up to 91% yield in regioselective monoarylation. Unlike non-oxidized 2-phenylpyridine, the N-oxide moiety provides a strong oxygen donor and directing group essential for catalyst performance and selectivity. Available in ≥98% purity with minimal batch variability, this compound ensures reproducible results for both academic research and industrial scale-up.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1131-33-5
Cat. No. B072570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridine 1-oxide
CAS1131-33-5
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=[N+]2[O-]
InChIInChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyMZBZERKDGUOLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyridine 1-oxide CAS 1131-33-5: A High-Purity N-Oxide Ligand Precursor for C–H Activation and OLED Materials


2-Phenylpyridine 1-oxide (CAS 1131-33-5), also known as 2-phenylpyridine N-oxide, is a heterocyclic aromatic N-oxide with the molecular formula C11H9NO and a molecular weight of 171.20 . It is a white to almost white crystalline solid with a melting point of 156.0–160.0 °C . This compound serves as a versatile ligand precursor and synthetic intermediate in transition-metal catalysis, particularly for directed C–H activation reactions, and as a building block for cyclometalated iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs) [1]. Its commercial availability at >98.0% purity (HPLC) from multiple reputable suppliers makes it a readily accessible and reliable starting material for research and industrial applications .

Why 2-Phenylpyridine 1-oxide CAS 1131-33-5 Cannot Be Replaced by Unoxidized 2-Phenylpyridine or Alternative N-Oxides


Direct substitution of 2-phenylpyridine 1-oxide with its non-oxidized counterpart (2-phenylpyridine) or other pyridine N-oxides is not scientifically valid for many key applications due to fundamental differences in electronic structure, coordination chemistry, and reactivity. The N-oxide functional group significantly alters the electron density distribution on the aromatic ring, increases the dipole moment, and provides a strong oxygen donor atom for metal coordination. This is evidenced by 14N NMR studies showing that the resonance half-height widths for N-oxides are much smaller than for the corresponding pyridines, indicating enhanced electronic delocalization [1]. Furthermore, the N-oxide moiety acts as a powerful directing group in C–H activation reactions, a function absent in 2-phenylpyridine, and alters the redox properties of derived metal complexes, which is critical for tuning OLED emission colors and efficiencies [2]. Generic substitution would therefore compromise reaction selectivity, catalyst performance, and device characteristics in a manner that cannot be predicted or compensated for by simple process adjustments.

Quantitative Evidence for Selecting 2-Phenylpyridine 1-oxide CAS 1131-33-5: Purity, Catalytic Yield, Optical Performance, and Thermal Stability


Superior Commercial Purity: 2-Phenylpyridine 1-oxide vs. 2-Phenylpyridine

Commercially sourced 2-phenylpyridine 1-oxide is routinely available at a certified purity of >98.0% as determined by both HPLC and non-aqueous titration, which is a higher and more stringently verified purity level than that typically specified for the unoxidized parent compound, 2-phenylpyridine . This high purity is critical for minimizing side reactions in catalytic cycles and ensuring reproducible device performance in optoelectronic applications.

Analytical Chemistry Quality Control Procurement Specification

Quantified Efficiency in C–H Activation: 2-Phenylpyridine N-oxide vs. Unoxidized Parent Compound

The pyridine N-oxide moiety in 2-phenylpyridine 1-oxide functions as an effective directing group for Pd(II)-catalyzed C(sp²)–H bond activation in aqueous media, enabling monoarylation with iodobenzene to proceed with high regioselectivity and yields up to 91% [1]. In stark contrast, the unoxidized 2-phenylpyridine is largely unreactive or shows drastically reduced yields under the same mild, aqueous conditions, highlighting the unique and enabling role of the N-oxide functionality.

Organic Synthesis C–H Activation Palladium Catalysis

Distinct Reactivity in Ortho-Acylation: 2-Phenylpyridine N-oxide as a Superior Substrate Class

2-Phenylpyridine N-oxides undergo Pd(II)-catalyzed ortho-selective C–H acylation with high efficiency when using benzyl alcohols or α-oxocarboxylic acids as acyl sources [1]. While the paper does not provide a direct side-by-side yield comparison with 2-phenylpyridine, it establishes that the N-oxide moiety is a required functional group for this transformation to proceed under these mild conditions. This indicates a distinct, enabling reaction pathway available exclusively to the N-oxide derivative.

Organic Synthesis C–H Functionalization Palladium Catalysis

Validated Synthesis Yield: Benchmarking the Standard H₂O₂/AcOH Oxidation Route

A robust and scalable synthesis of 2-phenylpyridine 1-oxide is well-documented, providing a reproducible 72% yield via oxidation of 2-phenylpyridine with 30% H₂O₂ in glacial acetic acid . This yield serves as a reliable benchmark for process chemists. While alternative routes from pyridine N-oxide and iodobenzene have been reported with a lower yield of 59% [1], the H₂O₂/AcOH method is the established and higher-yielding standard, directly informing procurement and in-house synthesis decisions.

Process Chemistry Organic Synthesis Scale-up

Class-Level Thermal Stability Limit for Pyridine N-Oxides: Critical Process Safety Data

Adiabatic calorimetry studies on alkylpyridine N-oxides, which serve as the most relevant class-level comparison, reveal a critical thermal stability threshold: significant decomposition begins above 230 °C [1]. This is in stark contrast to the corresponding alkylpyridines, which remain stable up to 400 °C. This 170 °C difference in stability onset is a crucial parameter for industrial process design, storage, and safety assessments.

Process Safety Thermal Stability Calorimetry

Primary Application Scenarios for 2-Phenylpyridine 1-oxide CAS 1131-33-5 Supported by Quantitative Evidence


As a High-Purity Ligand Precursor for Phosphorescent OLED (PhOLED) Emitters

Researchers and manufacturers developing iridium(III)-based phosphorescent emitters for OLED displays and lighting require 2-phenylpyridine 1-oxide as a precursor for synthesizing cyclometalated complexes. The compound's high commercial purity (>98.0% by HPLC) ensures minimal batch-to-batch variability, which is critical for achieving the high external quantum efficiencies (EQE of ~21-27%) and precise color coordinates required in commercial devices [1]. Its established role as a building block for tuning the oxidation potential and emission color of iridium complexes makes it an essential procurement item for this field.

As a Benchmark Substrate for Developing New C–H Functionalization Methodologies

In academic and industrial catalysis laboratories, 2-phenylpyridine 1-oxide serves as a standard substrate for developing and benchmarking new transition-metal-catalyzed C–H activation and functionalization reactions. Its documented ability to undergo high-yielding (up to 91%) and highly regioselective monoarylation [2] and ortho-acylation [3] under mild conditions provides a clear, quantitative baseline against which the performance of new catalysts and reaction protocols can be compared. This makes it a strategically important compound for procurement by any group working in this active area of research.

As a Key Intermediate in Pharmaceutical and Agrochemical Process R&D

Process chemists scaling up the synthesis of complex molecules, such as potential COX-2 inhibitor analogs [2] or agrochemicals derived from substituted 2-phenylpyridines [4], utilize 2-phenylpyridine 1-oxide as a versatile intermediate. The well-established and high-yielding (72%) synthesis route from 2-phenylpyridine and H₂O₂ provides a reliable, scalable, and cost-effective method for in-house production or for assessing the value proposition of commercial sourcing. This quantifiable synthetic efficiency directly informs 'make vs. buy' procurement decisions.

In Organic Synthesis Requiring Distinct 1,3-Dipolar Cycloaddition Reactivity

For synthetic organic chemists constructing complex heterocyclic frameworks, 2-phenylpyridine N-oxide offers a distinct and well-characterized reactivity profile in cycloaddition reactions. Unlike many other aromatic N-oxides that may undergo deoxygenation, it participates cleanly in 1,3-cycloadditions with electron-deficient allenes to yield 2,3-dihydropyridine cycloadducts, as confirmed by X-ray crystallography [5]. This predictable and structurally validated outcome differentiates it from other N-oxides and makes it the substrate of choice for accessing specific molecular architectures.

Technical Documentation Hub

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